

Crystalline phases of ammonium nitrate at different temperatures

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Crystalline Phases of Ammonium Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ammonium nitrate (AN) is a compound of significant interest across various fields, from agriculture to explosives and potentially as a component in pharmaceutical formulations. Its utility is intrinsically linked to its complex polymorphic behavior, exhibiting multiple crystalline phases at different temperatures under atmospheric pressure. Understanding these phase transitions is critical for ensuring the stability, safety, and efficacy of AN-containing products. This technical guide provides an in-depth overview of the crystalline phases of **ammonium nitrate**, detailing the thermodynamics of its transitions and the experimental methodologies used for their characterization.

Crystalline Phases and Transitions of Ammonium Nitrate

Ammonium nitrate is known to exist in at least five distinct crystalline phases at atmospheric pressure, with transitions occurring at specific temperatures. These transitions are reversible and are accompanied by changes in crystal structure and volume, which can significantly impact the material's physical properties.[1][2] The presence of moisture can also influence the phase transition behavior, notably in the transformation between Phase IV and Phase III.[1][3]



For dry **ammonium nitrate** (water content < 0.1 wt%), the transition from Phase IV to Phase II is typically observed at around 51°C.[1][3]

Data Summary of Crystalline Phases

The following tables summarize the key quantitative data associated with the crystalline phases of **ammonium nitrate** at atmospheric pressure.

Phase	Crystal System	Temperature Range (°C)
V	Orthorhombic	< -17
IV	Orthorhombic	-17 to 32.3
III	Orthorhombic	32.3 to 84.2
II	Tetragonal	84.2 to 125.2
ı	Cubic	125.2 to 169.6 (Melting Point)

Table 1: Crystalline Phases of **Ammonium Nitrate** and Their Stable Temperature Ranges.[1][2] [4]

Phase Transition	Temperature (°C)	Specific Volume Change (cm³/g)	Percent Volume Change (%)
V → IV	-17	+0.011	+1.9
IV → III	32.3	+0.021	+3.6
→	84.2	-0.010	-1.7
→	125.2	+0.012	+2.1

Table 2: Volumetric Changes Associated with **Ammonium Nitrate** Phase Transitions.[1][4]

Experimental Methodologies

The characterization of **ammonium nitrate**'s polymorphic phases and their transitions relies on several key analytical techniques. Differential Scanning Calorimetry (DSC) and Powder X-ray



Diffraction (PXRD) are the primary methods employed.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for determining the temperatures and enthalpies of phase transitions.

Experimental Protocol:

- Sample Preparation:
 - Due to the hygroscopic nature of ammonium nitrate, sample preparation should be conducted in a controlled, low-humidity environment (e.g., a glove box or dry air).[5]
 - A small amount of ammonium nitrate (typically 5-10 mg) is weighed accurately into an aluminum DSC pan.[1][6]
 - For volatile samples or to prevent interaction with the atmosphere, the pan is hermetically sealed using a crimping press.[1] For non-volatile studies, a pierced lid can be used to allow for pressure equalization.
 - An empty, hermetically sealed pan is used as a reference to ensure that the measured heat flow corresponds only to the thermal events in the sample.
- Instrument Setup and Measurement:
 - The sample and reference pans are placed in the DSC cell.
 - A nitrogen atmosphere is typically used to provide an inert environment during the analysis.[7]
 - The sample is subjected to a controlled temperature program. A typical heating rate for analyzing ammonium nitrate phase transitions is 5-10°C/min.[5][7]
 - The heat flow to the sample is monitored as a function of temperature. Endothermic peaks
 in the DSC thermogram correspond to phase transitions that absorb heat (e.g., solid-solid
 transitions, melting), while exothermic peaks indicate heat-releasing events.



Data Analysis:

- The onset temperature of an endothermic peak is taken as the transition temperature.
- \circ The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

Powder X-ray Diffraction (PXRD)

PXRD is a non-destructive analytical technique used to identify the crystalline phases of a material and to determine its crystal structure. Each crystalline phase has a unique diffraction pattern, acting as a "fingerprint."

Experimental Protocol:

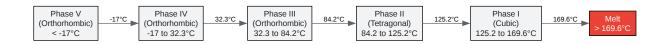
- Sample Preparation:
 - A representative sample of ammonium nitrate is finely ground to a homogenous powder to ensure random orientation of the crystallites.
 - The powder is packed into a sample holder. Care must be taken to create a flat, smooth surface to minimize errors in diffraction peak positions.
- Instrument Setup and Measurement:
 - The analysis is typically performed using a diffractometer with Cu Kα radiation.
 - The X-ray beam is directed onto the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
 - A typical 2θ scan range for ammonium nitrate is from 10° to 85°, with a step size of 0.05°.[5]
 - For studying phase transitions as a function of temperature, a temperature-controlled stage is used to heat or cool the sample during the XRD measurement.
- Data Analysis and Rietveld Refinement:
 - The resulting diffraction pattern is a plot of intensity versus 2θ.



- The positions and intensities of the diffraction peaks are compared to standard diffraction patterns from databases (e.g., the Powder Diffraction File™) to identify the crystalline phases present in the sample.
- Rietveld refinement is a powerful method for analyzing the entire diffraction pattern. It
 involves fitting a calculated diffraction pattern, based on a known or proposed crystal
 structure model, to the experimental data. This refinement process allows for the precise
 determination of lattice parameters, atomic positions, and the quantitative phase analysis
 of mixtures. The software used for this analysis, such as WYRIET, refines the structural
 model by minimizing the difference between the calculated and observed patterns.[8][9]

Visualization of Phase Transitions

The sequence of phase transitions in **ammonium nitrate** as a function of increasing temperature can be visualized as a clear, logical progression.



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Ammonium Nitrate Phase Transitions with Increasing Temperature.

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